molecular formula C20H25NO3 B300267 N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

Numéro de catalogue: B300267
Poids moléculaire: 327.4 g/mol
Clé InChI: MBQWDEIQZCGNID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide (BAY 59-3074) is a selective antagonist of the cannabinoid receptor type 1 (CB1). It has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.

Mécanisme D'action

BAY 59-3074 is a selective antagonist of the N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptor, which is primarily expressed in the central nervous system. This compound receptors are involved in the regulation of appetite, metabolism, and energy balance. BAY 59-3074 blocks the binding of endocannabinoids to this compound receptors, which leads to a decrease in appetite and food intake, as well as an improvement in glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
BAY 59-3074 has been shown to have several biochemical and physiological effects. It reduces food intake and body weight gain by decreasing appetite and increasing satiety. BAY 59-3074 also improves glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing insulin resistance. Additionally, BAY 59-3074 has been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

BAY 59-3074 has several advantages for lab experiments. It is a selective antagonist of the N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. BAY 59-3074 has also been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using BAY 59-3074 in lab experiments. It is a synthetic compound, which may limit its applicability to natural systems. Additionally, the effects of BAY 59-3074 may vary depending on the species and strain of animal used in experiments.

Orientations Futures

There are several future directions for research on BAY 59-3074. One area of interest is the potential use of BAY 59-3074 in the treatment of obesity and diabetes in humans. Clinical trials are needed to determine the safety and efficacy of BAY 59-3074 in humans. Another area of interest is the potential use of BAY 59-3074 in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the mechanisms underlying the neuroprotective effects of BAY 59-3074. Additionally, future research could focus on developing new compounds based on the structure of BAY 59-3074 with improved selectivity and efficacy.

Méthodes De Synthèse

BAY 59-3074 is synthesized through a multi-step process starting from 2-methoxybenzoic acid. The synthesis involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-(4-tert-butylphenoxy)ethylamine in the presence of triethylamine to form the intermediate product, N-(2-(4-tert-butylphenoxy)ethyl)-2-methoxybenzamide. The final product, BAY 59-3074, is obtained by reacting the intermediate product with 1,1'-carbonyldiimidazole in the presence of triethylamine.

Applications De Recherche Scientifique

BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by reducing food intake and body weight gain in animal models. BAY 59-3074 has also been studied for its potential use in the treatment of diabetes, as it improves glucose tolerance and insulin sensitivity in animal models. Additionally, BAY 59-3074 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Propriétés

Formule moléculaire

C20H25NO3

Poids moléculaire

327.4 g/mol

Nom IUPAC

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C20H25NO3/c1-20(2,3)15-9-11-16(12-10-15)24-14-13-21-19(22)17-7-5-6-8-18(17)23-4/h5-12H,13-14H2,1-4H3,(H,21,22)

Clé InChI

MBQWDEIQZCGNID-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC

Solubilité

2.7 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.